N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring which is further connected to a trimethylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrimidine ring through cyclization reactions involving appropriate precursorsThe final step involves the sulfonation of the benzene ring and coupling with the pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA
- N-{4-[(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE
Uniqueness
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C22H27N5O2S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-16(3)20(12-15(14)2)30(28,29)26-19-9-7-18(8-10-19)25-21-13-22(27(5)6)24-17(4)23-21/h7-13,26H,1-6H3,(H,23,24,25) |
InChI Key |
UZUUGSOMFSYIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)C |
Origin of Product |
United States |
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